(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide
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Overview
Description
(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide is a heterocyclic compound that features a thiophene ring with an N-hydroxyimino group and a 1,1-dioxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives . The reaction conditions often involve the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cyclization reactions, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the N-hydroxyimino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
Scientific Research Applications
(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of (3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide involves its interaction with specific molecular targets. The N-hydroxyimino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-[(2Z)-3,5-Dimethylthiazol-2(3H)-ylidene]-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
- 4-Hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-Dioxide
Uniqueness
(3Z)-N-hydroxydihydrothiophen-3(2H)-imine 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C4H7NO3S |
---|---|
Molecular Weight |
149.17 g/mol |
IUPAC Name |
(NZ)-N-(1,1-dioxothiolan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C4H7NO3S/c6-5-4-1-2-9(7,8)3-4/h6H,1-3H2/b5-4- |
InChI Key |
DUTLZLJKFPZPQQ-PLNGDYQASA-N |
Isomeric SMILES |
C\1CS(=O)(=O)C/C1=N\O |
Canonical SMILES |
C1CS(=O)(=O)CC1=NO |
Origin of Product |
United States |
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